
Diphenyl-1-pyrenylphosphin
Übersicht
Beschreibung
Diphenyl-1-pyrenylphosphine (DPP) is an organophosphorus compound used as a ligand in coordination complexes. It is a white, crystalline solid that is soluble in organic solvents such as ether, benzene, and chloroform. DPP is a relatively new ligand that has been used in a number of laboratory experiments and research studies. Its unique properties make it an attractive choice for a wide range of applications.
Wissenschaftliche Forschungsanwendungen
Nichtlineare Änderung des optischen Signals
DPPP weist einen einzigartigen, durch Licht ausgelösten AIE/ACQ-Übergang mit einer bemerkenswerten Änderung des nichtlinearen optischen Signals dritter Ordnung auf . Dies wird auf die photoinduzierte Oxidation eines Phosphoratoms zurückgeführt . Diese Eigenschaft macht DPPP im Bereich der optischen Signalverarbeitung und -kommunikation nützlich.
Messung der antioxidativen Kapazität
DPPP wurde zur schnellen Beurteilung der durch Singulett-Sauerstoff induzierten Oxidation von Plasma-Lipiden und ihrer Hemmung durch Antioxidantien eingesetzt . Diese Methode kann zur Überwachung der Lipideoxidation und auch zur schnellen Überprüfung der Fähigkeit von Antioxidantien aus der Nahrung und natürlichen Produkten verwendet werden, die Lipideoxidation in einem biologisch relevanten System zu hemmen .
Nachweis von Lipidhydroperoxiden
DPPP reagiert stöchiometrisch mit Lipidhydroperoxiden zu dem fluoreszierenden Molekül Diphenyl-1-pyrenylphosphinoxid (DPPP-O) . Diese Eigenschaft ermöglicht es DPPP, als Sonde für den Nachweis von Lipidhydroperoxiden in biologischen Systemen eingesetzt zu werden .
4. Nachweis von Low-Density-Lipoprotein und zellulärer Oxidation DPPP wurde auch als fluoreszierende Sonde für den Nachweis von Low-Density-Lipoprotein und zellulärer Oxidation verwendet . Diese Anwendung ist besonders nützlich im Bereich der biomedizinischen Forschung, wo das Verständnis der Rolle der Oxidation bei Krankheitsprozessen entscheidend ist .
Materialwissenschaft und -technik
DPPP wird auch im Bereich der Materialwissenschaft und -technik eingesetzt . Die konkreten Anwendungen in diesem Bereich werden in den Suchergebnissen jedoch nicht näher erläutert.
6. Überwachung der Lipidperoxidation in Zellmembranen DPPP wurde als fluoreszierende Sonde zur Überwachung der Lipidperoxidation in Zellmembranen eingesetzt
Wirkmechanismus
Target of Action
Diphenyl-1-pyrenylphosphine (DPPP) is a fluoregenic peroxide reactive probe . It primarily targets hydroperoxides . Hydroperoxides are reactive oxygen species that play a crucial role in various biological processes, including cell signaling and inflammation .
Mode of Action
DPPP reacts stoichiometrically with hydroperoxides to yield the fluorescent molecule diphenyl-1-pyrenylphosphine oxide (DPPP-O) . This reaction is photo-triggered, meaning it is initiated by light . The interaction results in a unique aggregation-induced emission (AIE)/aggregation-caused quenching (ACQ) transition . This transition is accompanied by a remarkable third-order nonlinear optical signal change , which originates from the photo-induced oxidation of a phosphorus atom .
Biochemical Pathways
The biochemical pathways affected by DPPP are those involving lipid peroxidation . Lipid peroxidation refers to the oxidative degradation of lipids, a process in which free radicals “steal” electrons from the lipids in cell membranes, resulting in cell damage . DPPP has been used as a fluorescent probe for the detection of lipid peroxidation in living cells .
Pharmacokinetics
It’s known that dppp can be integrated into u937 cells , suggesting it has the ability to penetrate cell membranes
Result of Action
The result of DPPP’s action is the generation of a fluorescent signal . This signal change is significant and can be monitored using specific excitation and emission wavelengths . The fluorescence of DPPP-O can be monitored using excitation and emission wavelengths of 351 nm and 380 nm, respectively . This allows for the detection and quantification of hydroperoxides in the target cells .
Action Environment
The action of DPPP is influenced by environmental factors such as light and the presence of hydroperoxides . The photo-triggered reaction of DPPP requires light, and the intensity of the resulting fluorescent signal may be influenced by the intensity of the light source . Additionally, the presence and concentration of hydroperoxides in the environment will directly affect the extent of DPPP’s reaction .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Diphenyl-1-pyrenylphosphine exhibits a unique photo-triggered AIE/ACQ transition with a remarkable third-order nonlinear optical signal change . This change is proved to originate from the photo-induced oxidation of a phosphorus atom
Cellular Effects
It has been integrated into U937 cells, a human leukemic monocyte lymphoma cell line . The compound’s unique properties, such as its photo-triggered AIE/ACQ transition, could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Diphenyl-1-pyrenylphosphine involves a photo-triggered AIE/ACQ transition, which is a result of the photo-induced oxidation of a phosphorus atom . This results in a remarkable third-order nonlinear optical signal change
Temporal Effects in Laboratory Settings
In laboratory settings, Diphenyl-1-pyrenylphosphine has been shown to exhibit a unique photo-triggered AIE/ACQ transition . The fluorescent product of Diphenyl-1-pyrenylphosphine, DPPP oxide, was found to be quite stable in the membrane of living cells for at least 2 days .
Metabolic Pathways
Its unique photo-triggered AIE/ACQ transition, resulting from the photo-induced oxidation of a phosphorus atom, suggests that it may interact with certain enzymes or cofactors .
Subcellular Localization
It has been integrated into U937 cells , suggesting that it can penetrate cell membranes
Eigenschaften
IUPAC Name |
diphenyl(pyren-1-yl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19P/c1-3-10-23(11-4-1)29(24-12-5-2-6-13-24)26-19-17-22-15-14-20-8-7-9-21-16-18-25(26)28(22)27(20)21/h1-19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYGKYCYNVHCNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60149186 | |
| Record name | Diphenyl-1-pyrenylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60149186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110231-30-6 | |
| Record name | Diphenyl-1-pyrenylphosphine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110231306 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphenyl-1-pyrenylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60149186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenyl-1-pyrenylphosphine (This product is only available for selling domestically in Japan) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

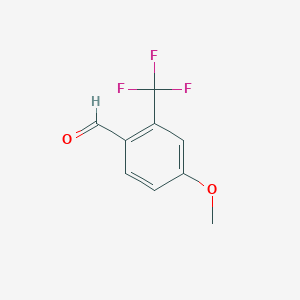
![(2S)-N-[(2R)-1-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]-2-[[(2R,3R)-3-methyl-2-[[(2S)-2-[[(2S,3S)-3-methyl-2-[[2-(2-sulfanylidenecyclohexyl)acetyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]butanediamide](/img/structure/B35151.png)


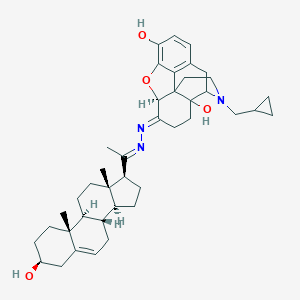
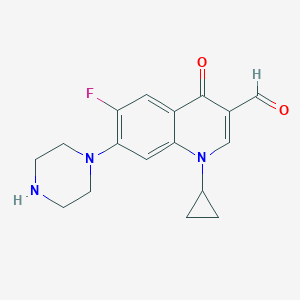


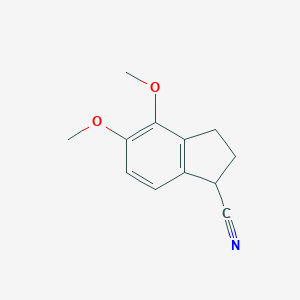


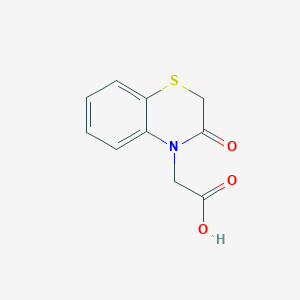
![7-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B35170.png)
